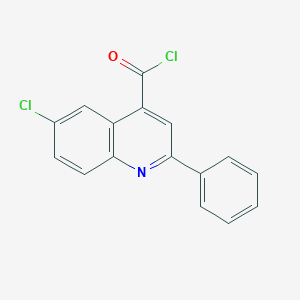

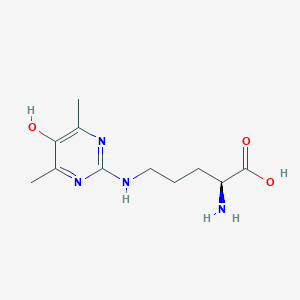

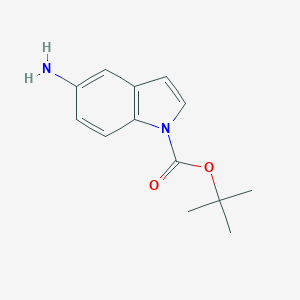

![molecular formula C8H9N3 B065487 Imidazo[1,2-a]pyridin-3-ylmethanamine CAS No. 160771-89-1](/img/structure/B65487.png)

Imidazo[1,2-a]pyridin-3-ylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. A notable approach is the one-pot regiospecific synthesis which represents a facile strategy for forming C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols, showcasing a transition-metal-free, three-component reaction for constructing imidazo[1,2-a]pyridines (Cao et al., 2014). Additionally, a novel strategy for synthesizing imidazo[1,2-a]pyridines involves efficient catalyst/metal-free annulations of α-keto vinyl azides and 2-aminopyridines, highlighting a high yielding and atom economical protocol (Adiyala et al., 2015).

Molecular Structure Analysis

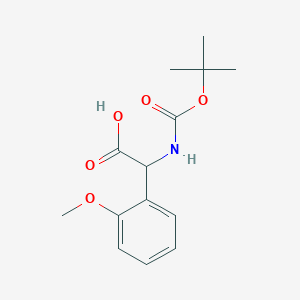

Imidazo[1,2-a]pyridines possess a bicyclic system with a bridgehead nitrogen atom. Their structure facilitates the formation of stable N-heterocyclic carbenes, offering a versatile platform for generating new types of stable carbenes (Alcarazo et al., 2005). The ability to form intramolecular hydrogen-bonded seven-membered rings in certain derivatives highlights the flexibility and adaptability of this scaffold in response to structural modifications (Mutai et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines are reactive towards various chemical transformations, including C-H functionalization in the direction of C-S bond formation, showcasing their importance in medicinal chemistry due to the ease of synthesis and functionalization under mild conditions (Ravi & Adimurthy, 2017). These compounds are also susceptible to excited state intramolecular proton transfer, demonstrating their potential in photophysical applications (Stasyuk et al., 2012).

Aplicaciones Científicas De Investigación

Application in Antituberculosis Agents

- Scientific Field: Medicinal Chemistry

- Summary of the Application: Imidazo[1,2-a]pyridine analogues have been developed as potential antituberculosis agents . Tuberculosis (TB) has been a major cause of death worldwide, and the development of new drugs to combat TB has become a priority .

- Methods of Application or Experimental Procedures: A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type . These compounds were then likely tested for their efficacy against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Results or Outcomes: Some examples of imidazo[1,2-a]pyridine have shown significant activity against MDR-TB and XDR-TB . The specific results, including quantitative data or statistical analyses, are not provided in the available information .

Application in Insomnia Treatment

- Scientific Field: Pharmacology

- Summary of the Application: Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are used in medicine, including zolpidem . Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the available information .

- Results or Outcomes: The use of zolpidem has been found to be effective in treating short-term insomnia .

Application in Material Science

- Scientific Field: Material Science

- Summary of the Application: Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the available information .

- Results or Outcomes: The specific results, including quantitative data or statistical analyses, are not provided in the available information .

Application in Optoelectronic Devices and Sensors

- Scientific Field: Material Science

- Summary of the Application: This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices and sensors .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the available information .

- Results or Outcomes: The specific results, including quantitative data or statistical analyses, are not provided in the available information .

Application in Anti-Cancer Drugs

- Scientific Field: Pharmacology

- Summary of the Application: Imidazo[1,2-a]pyridine derivatives have been reported to have applications in the development of anti-cancer drugs .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the available information .

- Results or Outcomes: The specific results, including quantitative data or statistical analyses, are not provided in the available information .

Safety And Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKNKWJIRCGBBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619093 |

Source

|

| Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-3-ylmethanamine | |

CAS RN |

160771-89-1 |

Source

|

| Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

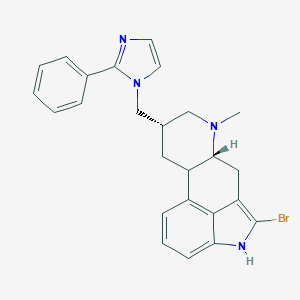

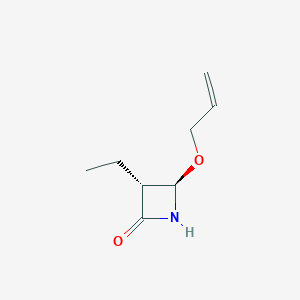

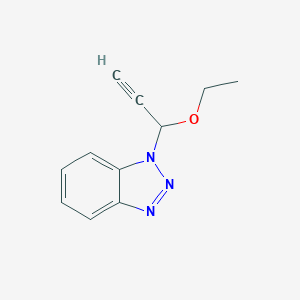

![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)